molecular formula C10H10FN3S B12727334 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- CAS No. 110623-34-2

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)-

Cat. No.: B12727334
CAS No.: 110623-34-2
M. Wt: 223.27 g/mol
InChI Key: QWGORIIKNBEYCX-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)-: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This specific compound features a fluorophenyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- typically involves the reaction of thiocarbohydrazide with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include heating in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains .

Medicine: The compound is explored for its potential use in pharmaceuticals, particularly as an antifungal and antibacterial agent. Its fluorophenyl group enhances its stability and bioavailability .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- involves the inhibition of key enzymes in microbial cells. The compound targets enzymes involved in the synthesis of essential cellular components, leading to cell death. The fluorophenyl group enhances its binding affinity to the target enzymes, increasing its efficacy .

Comparison with Similar Compounds

  • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl-
  • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4,5-trimethyl-

Comparison: Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- has a unique fluorophenyl group that enhances its biological activity and stability. This makes it more effective in various applications, particularly in medicinal chemistry .

Properties

CAS No.

110623-34-2

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

QWGORIIKNBEYCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC=C(C=C2)F

Origin of Product

United States

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